3H-pyrrolo[3,4-c]pyridin-3-one is a bicyclic heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. The molecular formula of 3H-pyrrolo[3,4-c]pyridin-3-one is CHNO, with a molecular weight of approximately 136.15 g/mol. It is classified as a nitrogen-containing heterocycle, which is significant in medicinal chemistry for its pharmacological properties.
The synthesis of 3H-pyrrolo[3,4-c]pyridin-3-one typically involves cyclization reactions that can be achieved using various precursors. A common method includes the reaction of an appropriate amine with a carbonyl-containing compound, often facilitated by Lewis acid catalysts. For example, one synthetic route involves the condensation of 3-pyridine carboxylic acid with ethanolamine under controlled heating conditions, leading to the formation of the desired bicyclic structure .
The structure of 3H-pyrrolo[3,4-c]pyridin-3-one features a fused ring system that includes:
3H-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical transformations typical for heterocycles:
These reactions highlight its versatility in organic synthesis and medicinal chemistry applications .
The mechanism of action for 3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific biological targets, including enzymes and receptors. It is believed that the compound can modulate enzymatic activity or receptor binding, leading to various pharmacological effects. For instance, studies indicate that derivatives of this compound exhibit analgesic and sedative properties, potentially through interactions with neurotransmitter systems such as serotonin or dopamine pathways .
Relevant data from spectral analyses (NMR and IR) confirm the presence of characteristic functional groups and structural integrity during synthesis .
The applications of 3H-pyrrolo[3,4-c]pyridin-3-one are diverse and include:
Research continues to uncover new applications and derivatives that enhance its efficacy and broaden its utility in scientific research .
Pyrrolopyridines exist as six distinct isomers resulting from variations in nitrogen atom positioning within the fused bicyclic system. These isomers are formally classified as pyrrolo[2,3-b]pyridine, pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[3,4-b]pyridine, and pyrrolo[3,4-c]pyridine [1] [5]. Each isomer possesses unique electronic distributions, dipole moments, and hydrogen-bonding patterns that profoundly influence their biological interactions and pharmacological profiles. The pyrrolo[3,4-c]pyridine isomer, specifically its 3-oxo derivative (3H-pyrrolo[3,4-c]pyridin-3-one), exhibits a distinctive electronic configuration characterized by:
Table 1: Comparative Analysis of Pyrrolopyridine Isomers' Physicochemical Properties
| Isomer | Systematic Name | pKa | LogP | Dipole Moment (D) | Bioactivity Emphasis |
|---|---|---|---|---|---|
| [3,4-c] | 3H-Pyrrolo[3,4-c]pyridin-3-one | 4.59-5.23 | 0.87-1.24 | 4.8-5.2 | Antidiabetic, analgesic, antiviral |
| [2,3-b] | 7-Azaindole | 7.95 | 1.32-1.78 | 3.2-3.6 | Kinase inhibition, antimicrobial |
| [3,2-c] | 4-Azaindole | 6.94 | 0.91-1.15 | 4.1-4.5 | Thrombin inhibition, platelet aggregation |
| [3,4-b] | 1H-Pyrrolo[3,4-b]pyridin-5-one | 4.82 | 1.05-1.43 | 5.0-5.4 | Anticancer, tubulin inhibition |
The pharmacological implications of these structural differences are substantial. Pyrrolo[3,4-c]pyridin-3-ones demonstrate superior insulin-sensitizing effects compared to other isomers due to their specific hydrogen-bonding topology that facilitates interaction with peroxisome proliferator-activated receptors (PPARs) [1] [8]. Additionally, their planar conformation enables deeper penetration into enzyme active sites such as aldose reductase, where they inhibit sorbitol accumulation implicated in diabetic complications [1]. This isomer-specific activity is exemplified by GPR119 agonists where only the [3,4-c] configuration effectively modulates incretin secretion without off-target effects observed in [3,4-b] analogues [1] [8].
The strategic placement of nitrogen atoms within the pyrrolo[3,4-c]pyridine scaffold serves as a critical determinant of its pharmacological efficacy. The pyridine nitrogen at position 2 (adjacent to the carbonyl group) and the pyrrole nitrogen at position 1 create a hydrogen-bond accepting motif that mimics purine nucleobases, facilitating interactions with ATP-binding sites of kinases and other enzymes [1] [4]. This bioisosteric relationship with purines underpins the scaffold's versatility across target classes:
Table 2: Bioactivity Modulation Through Nitrogen Position and Substitution Patterns
| Nitrogen Position | Electronic Role | Target Interaction | Exemplary Compound | Biological Activity |
|---|---|---|---|---|
| N1 (Pyrrolic) | Hydrogen-bond donor | Opioid receptor (Tyr148) | Piperazinyl-dione derivatives | Analgesic (EC₅₀ = 0.8 µM) |
| N2 (Pyridinic) | Hydrogen-bond acceptor | PPARγ (Ser289) | 4-(4-Iodophenoxy)-6-methyl-dione | Insulin sensitization (37.4% increase) |
| N2 (Pyridinic) | Metal coordination | HIV-1 integrase (Mg²⁺) | Sulfonamide-linked derivatives | Antiviral (IC₅₀ = 1.7 µM) |
| N2 (Pyridinic) | Charge transfer | Aldose reductase (Trp111) | 6-Methyl-dione alkanoic acids | Enzyme inhibition (IC₅₀ = 1.4 µM) |
Structure-activity relationship (SAR) studies reveal that substitutions at C-4 and C-6 yield optimal bioactivity profiles. For instance, 4-phenoxy derivatives with para-substituted halogens or methyl groups significantly enhance insulin-sensitizing effects in adipocytes (up to 37.4% increase) due to enhanced van der Waals interactions with hydrophobic subpockets [1] [8]. Similarly, 6-methyl substitutions improve metabolic stability by sterically hindering cytochrome P450-mediated oxidation while maintaining planarity essential for target engagement [1]. Molecular modeling demonstrates that the carbonyl oxygen at position 3 and N2 create a bidirectional hydrogen-bonding vector that enables simultaneous interaction with complementary residues in enzyme binding sites, a feature absent in isomers with alternative nitrogen placements [4] [8].
The pyrrolo[3,4-c]pyridin-3-one scaffold exhibits significant structural homology with azaisoindole-1,3-diones, differing primarily in the replacement of a benzene ring with an electron-deficient pyridine moiety. This strategic modification confers distinct advantages in drug design:
Pharmacophore mapping reveals that pyrrolo[3,4-c]pyridin-3-ones maintain the essential dicarbonyl pharmacophore of azaisoindoles responsible for hydrogen-bonding interactions with biological targets, while introducing additional vector points for substitution through the pyridine nitrogen. This advantage is exemplified in GPR119 agonists where pyrrolo[3,4-c]pyridine derivatives demonstrate superior efficacy (EC₅₀ = 0.016 µM) compared to their isoindole counterparts (EC₅₀ = 0.24 µM) due to optimized interactions with transmembrane helix 7 of the receptor [1] [8].
The scaffold's versatility is further demonstrated in multitarget drug design. Unlike rigid azaisoindoles, pyrrolo[3,4-c]pyridin-3-ones tolerate diverse substituents at N1, C4, and C6 positions, enabling simultaneous optimization of target affinity and ADMET properties. For instance, Yu et al. developed N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives that achieved:
Synthetic accessibility provides another advantage over azaisoindoles. Multicomponent reactions like the Ugi-azide/Diels-Alder cascade enable efficient construction of polysubstituted pyrrolo[3,4-c]pyridin-3-ones in a single step, as demonstrated in the synthesis of antitumor derivatives active against cervical carcinoma cell lines [10]. This synthetic efficiency facilitates rapid SAR exploration and hit optimization campaigns focused on this privileged scaffold.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8